molecular formula C19H20ClFN2O3S B6557269 2-chloro-6-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide CAS No. 1040641-97-1

2-chloro-6-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide

Cat. No. B6557269
CAS RN: 1040641-97-1
M. Wt: 410.9 g/mol
InChI Key: PSPGDEOMWKSXDQ-UHFFFAOYSA-N
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Description

The compound “2-chloro-6-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), which is substituted with chloro and fluoro groups at the 2nd and 6th positions respectively. It also contains a propyl (3 carbon alkyl) group attached to a tetrahydroisoquinoline group, which is further substituted with a sulfonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroisoquinoline core, followed by various functional group interconversions and substitutions. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (tetrahydroisoquinoline). The exact structure would depend on the specific stereochemistry of the compound, which is not indicated in the name .


Chemical Reactions Analysis

The compound contains several functional groups (benzamide, chloro, fluoro, sulfonyl) that could potentially undergo a variety of chemical reactions. For example, the benzamide group could participate in reactions typical of amides, such as hydrolysis or reduction. The chloro and fluoro groups could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of its functional groups .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with electrophilic organic groups catalyzed by palladium. In this context, 2-chloro-6-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide serves as an organoboron reagent. Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules .

Synthesis of 4-Chlorobenzoimidazo[1,2-a][3,1]benzothiazine

This compound plays a crucial role in the preparation of 4-chlorobenzoimidazo[1,2-a][3,1]benzothiazine. The synthetic pathway involves the use of 2-chloro-6-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide as an intermediate .

Fluorinated Heterocyclic Building Block

Researchers utilize 2-chloro-6-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide as a fluorinated heterocyclic building block in chemical synthesis. Its unique structure contributes to the design of novel compounds and materials .

Preparation of 2-Chloro-6-fluorobenzaldehyde

Through oxidation with hydrogen peroxide, this compound transforms into 2-chloro-6-fluorobenzaldehyde. The aldehyde group formed is a valuable intermediate in organic synthesis .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target. The benzamide group is a common feature in many pharmaceuticals, so it’s possible that this group plays a key role in the compound’s activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s being developed as a pharmaceutical, future studies might focus on optimizing its synthesis, improving its pharmacokinetics, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O3S/c20-16-7-3-8-17(21)18(16)19(24)22-10-4-12-27(25,26)23-11-9-14-5-1-2-6-15(14)13-23/h1-3,5-8H,4,9-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPGDEOMWKSXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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